KIT Mutation Coverage: XL-820 Inhibits 26 of 27 Clinically Relevant Mutant Forms vs. Imatinib and Sunitinib
In a direct head-to-head cellular autophosphorylation assay comparing XL-820, imatinib, and sunitinib against a broad panel of clinically relevant KIT mutations, XL-820 inhibited 26 of 27 mutated forms with phosphorylation IC50 values generally below 300 nM [1]. Only the D816V activation loop variant showed reduced sensitivity (IC50 >1000 nM), and this variant accounts for less than 10% of KIT mutations associated with GIST drug resistance [1]. In contrast, imatinib and sunitinib both fail to inhibit a distinct subset of activation loop mutations that are sensitive to XL-820 [1].
| Evidence Dimension | Number of mutant KIT forms inhibited (cellular autophosphorylation IC50) |
|---|---|
| Target Compound Data | 26 of 27 mutant forms inhibited; IC50 values generally <300 nM; D816V IC50 >1000 nM |
| Comparator Or Baseline | Imatinib: inactive against activation loop mutants (e.g., D816V IC50 >5-10 µM) [1]. Sunitinib: inhibits ATP-binding pocket mutants but shows resistance to activation loop mutants [1]. |
| Quantified Difference | XL-820 uniquely covers activation loop mutations that are resistant to both imatinib and sunitinib; quantitative coverage of 26/27 mutants vs. subsets covered by each comparator. |
| Conditions | Cellular autophosphorylation assays measuring inhibition of a broad panel of clinically relevant mutant KIT proteins; Mol Cancer Ther 2007;6(11_Suppl):B237. |
Why This Matters
For researchers modeling imatinib-resistant or sunitinib-resistant GIST, XL-820 provides the broadest single-agent KIT mutant coverage profile documented in a head-to-head comparison, enabling experimental designs that cannot be replicated with either approved agent alone.
- [1] Stein M, Yazji S, Rodon J, Miles D, O'Rourke P, Papadopoulos K, Mita A. XL820 inhibits mutated forms of KIT associated with drug resistance. Mol Cancer Ther. 2007;6(11_Supplement):B237. View Source
